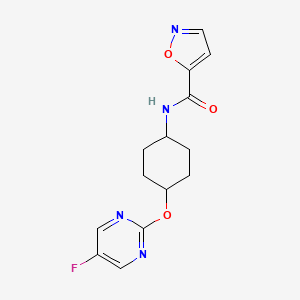
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is a compound that has gained significant attention in various fields of scientific research. It is characterized by a complex chemical structure and exhibits unique properties that make it valuable for a wide range of applications. This article provides an in-depth look at this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of the 5-fluoropyrimidin-2-yl intermediate: : This step involves the fluorination of pyrimidine under controlled conditions using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF).
Formation of the cyclohexyl intermediate: : The 5-fluoropyrimidin-2-yl compound is then reacted with a cyclohexane derivative to form the desired intermediate.
Cyclization to form the isoxazole ring: : This step involves the cyclization of the intermediate compound to form the isoxazole ring structure. Common reagents used in this step include acetic anhydride and a suitable base.
Final coupling step: : The final step involves coupling the isoxazole intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form various oxidized derivatives.
Reduction: : It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions of the compound, leading to the formation of various substituted derivatives.
Oxidation reactions: : Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate, under acidic or basic conditions.
Reduction reactions: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used under controlled conditions.
Substitution reactions: : Substitution reactions typically involve reagents such as alkyl halides, under conditions that favor nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, reduction reactions yield reduced forms, and substitution reactions yield substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of various biological processes and to identify potential targets for drug development.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including cancer and neurological disorders.
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique chemical properties make it valuable for a wide range of industrial processes.
Mecanismo De Acción
The mechanism of action of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to target proteins and modulate their activity, leading to various downstream effects. The specific pathways involved depend on the context in which the compound is used and the biological system being studied.
Comparación Con Compuestos Similares
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide can be compared to other similar compounds, such as:
N-((1R,4R)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide: : This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different chemical and biological properties due to this substitution.
N-((1R,4R)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide:
These comparisons highlight the uniqueness of this compound and its specific properties that make it valuable for various scientific and industrial applications.
There you go! Anything else you’d like to know more about or a different compound to dive into?
Propiedades
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c15-9-7-16-14(17-8-9)21-11-3-1-10(2-4-11)19-13(20)12-5-6-18-22-12/h5-8,10-11H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENAITZRMVZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2995146.png)
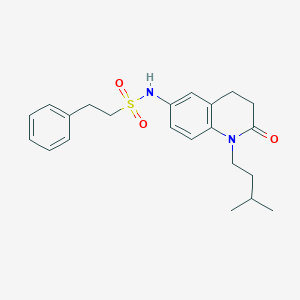
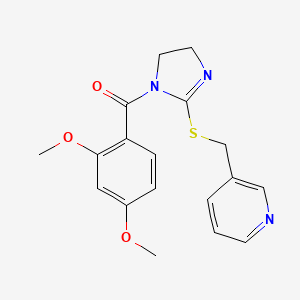
![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)
![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)
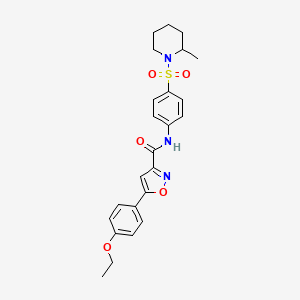
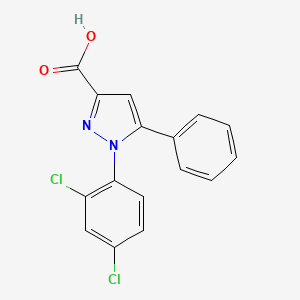
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)
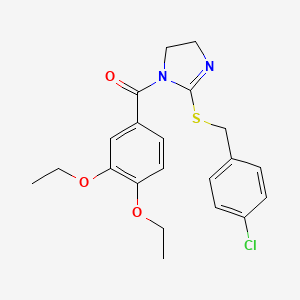
![5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B2995166.png)
![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
